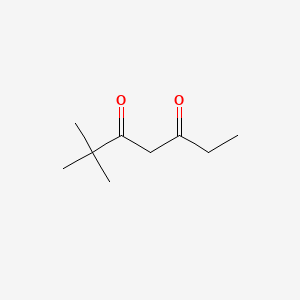![molecular formula C9H15N3O B13306067 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13306067.png)
1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxolane (tetrahydrofuran) moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine can be synthesized through various methods. One common approach involves the reaction of 1H-pyrazol-4-amine with 2-(oxolan-3-yl)ethyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the oxolane moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole or oxolane moieties.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole or oxolane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
1-(Oxolan-3-yl)-2-ethylimidazol-4-amine: A compound with a similar oxolane moiety but different heterocyclic ring.
3-(Piperazin-1-yl)oxolan-2-one: Another compound featuring an oxolane ring but with a piperazine moiety.
Uniqueness: 1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific combination of a pyrazole ring and an oxolane moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
1-[2-(oxolan-3-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-5-11-12(6-9)3-1-8-2-4-13-7-8/h5-6,8H,1-4,7,10H2 |
Clave InChI |
AJAAVEKSCMQXCW-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1CCN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


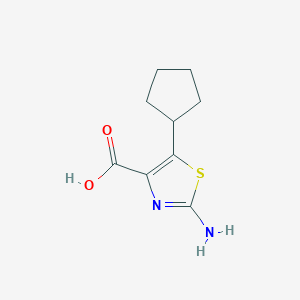
![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)
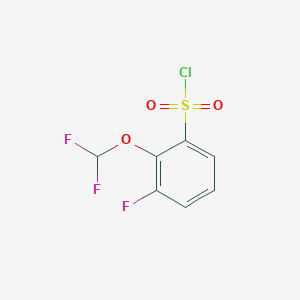

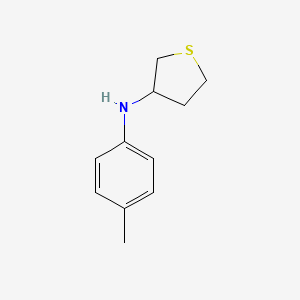
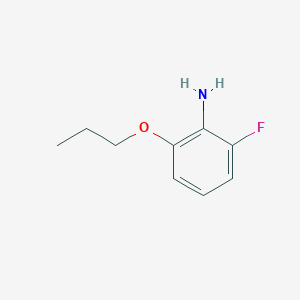
![(6AR,9R,9AS)-2,2,4,4-Tetraisopropyltetrahydro-6H-thieno[3,2-F][1,3,5,2,4]trioxadisilocin-9-OL](/img/structure/B13306027.png)
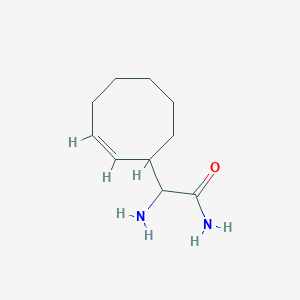

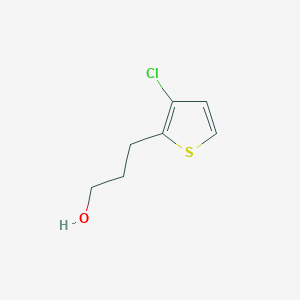
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13306057.png)
